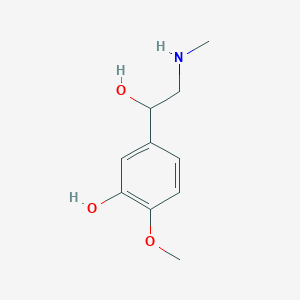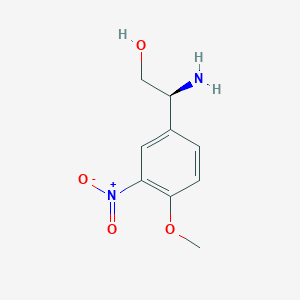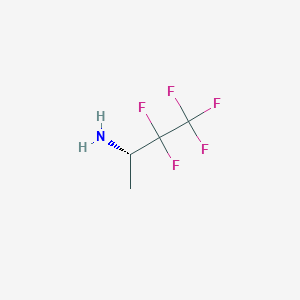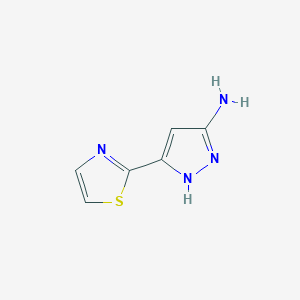
4-(4-Vinylbenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Vinylbenzyl)morpholine is an organic compound that features a morpholine ring attached to a vinylbenzyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and vinylbenzyl groups. It is used in various chemical and industrial applications, particularly in the synthesis of polymers and as a building block for more complex molecules.
Métodos De Preparación
The synthesis of 4-(4-Vinylbenzyl)morpholine typically involves the reaction of 4-vinylbenzyl chloride with morpholine. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
4-vinylbenzyl chloride+morpholine→this compound+HCl
In industrial settings, this reaction is scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
4-(4-Vinylbenzyl)morpholine undergoes various chemical reactions, including:
Polymerization: The vinyl group in this compound can participate in polymerization reactions, forming polymers with unique properties. This is often achieved through radical polymerization techniques.
Substitution Reactions: The morpholine ring can undergo substitution reactions, where different functional groups can be introduced to modify the compound’s properties.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
4-(4-Vinylbenzyl)morpholine has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as ion-exchange resins and conductive polymers.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Material Science: It is used in the development of advanced materials, including coatings and adhesives, due to its ability to form stable polymers.
Biological Research: The compound is studied for its interactions with biological molecules, which can provide insights into its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(4-Vinylbenzyl)morpholine depends on its specific application. In polymerization reactions, the vinyl group undergoes radical polymerization, forming long polymer chains. In medicinal chemistry, the morpholine ring can interact with biological targets, such as enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
4-(4-Vinylbenzyl)morpholine can be compared to other similar compounds, such as:
4-Vinylbenzyl chloride: This compound is a precursor to this compound and shares the vinylbenzyl group but lacks the morpholine ring.
Morpholine: A simpler compound that contains only the morpholine ring without the vinylbenzyl group.
4-Vinylbenzyl piperidine: Similar to this compound but contains a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its combination of the vinylbenzyl group and the morpholine ring, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
4-[(4-ethenylphenyl)methyl]morpholine |
InChI |
InChI=1S/C13H17NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h2-6H,1,7-11H2 |
Clave InChI |
OLIGNDKDKIZAGN-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)








aminehydrochloride](/img/structure/B13600498.png)




